molecular formula C7H11NO3 B1390121 (S)-4-Oxo-piperidine-2-carboxylic acid methyl ester CAS No. 761360-22-9

(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester

Cat. No.: B1390121
CAS No.: 761360-22-9
M. Wt: 157.17 g/mol
InChI Key: RUTRXSXNELSCPP-LURJTMIESA-N
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Description

(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester is a chiral piperidine derivative valued as a versatile synthetic intermediate and building block in medicinal chemistry and organic synthesis. The methyl ester functional group enhances its reactivity, making it a pivotal precursor for the preparation of more complex molecules. Piperidine-2-carboxylic acid derivatives, also known as pipecolic acids, are a significant class of compounds with demonstrated importance in biochemical research. For instance, (S)-piperidine-2-carboxylic acid (also known as L-pipecolic acid) is a non-protein amino acid derived from L-lysine that acts as a crucial regulator of systemic acquired resistance and basal immunity in plants . Furthermore, related compounds like (S)-1-Boc-4-oxopiperidine-2-carboxylic acid are recognized and utilized as fine chemicals and synthetic intermediates . The stereochemistry of the chiral center is critical for its application, as enantiomerically pure compounds like (S)-piperidine-2-carboxylic acid can be produced via kinetic resolution using stereoselective biocatalysts . This compound serves as a key scaffold for the development of pharmacologically active molecules and is for research use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl (2S)-4-oxopiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRXSXNELSCPP-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Formation of an α,β-Unsaturated Ester via Grignard Reaction

Reaction Overview:

  • React oxalic acid diethyl ester with 1-bromo-propylene in the presence of magnesium to generate a Grignard reagent.
  • The Grignard reagent adds to oxalic ester, forming an intermediate that undergoes further transformations.

Reaction Conditions & Data:

Parameter Details
Solvent Anhydrous tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF)
Molar Ratio 1:2-20 (solvent to reactant), Mg:oxalic ester = 1:1-2
Temperature Ambient, with controlled addition to prevent side reactions
Yield Approximately 85%

Research Findings:

  • The use of magnesium chips with iodine as an activator facilitates smooth Grignard formation.
  • The addition of 1-bromo-propylene proceeds slowly to control exothermicity, ensuring high purity of the intermediate.

Step 2: Nucleophilic Addition to Form 2-Carbonyl-4-Substituted-5-Cyanopentanoic Acid Ethyl Ester

Reaction Overview:

  • The intermediate from Step 1 reacts with methyl-cyanacetate in the presence of sodium hydride .
  • This step introduces the nitrile group and extends the carbon chain.

Reaction Conditions & Data:

Parameter Details
Solvent Anhydrous tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF)
Molar Ratio 1:1-2 (reactant to sodium hydride)
Temperature 0°C to room temperature
Yield Approximately 82%

Research Findings:

  • Sodium hydride acts as a strong base, facilitating nucleophilic attack.
  • The reaction is monitored via TLC to prevent overreaction or side-product formation.

Step 3: Cyclization to Form the Piperidine Ring

Reaction Overview:

  • The nitrile-containing ester undergoes catalytic hydrogenation using Raney nickel .
  • Conditions are mild, typically under hydrogen atmosphere, to yield trans-4-substituted-2-piperidine ethyl formate .

Reaction Conditions & Data:

Parameter Details
Catalyst Raney nickel (0.3 g per reaction)
Solvent Ethanol
Temperature Ambient to 60°C
Hydrogen Pressure Atmospheric or slight excess
Yield About 90%

Research Findings:

  • Hydrogenation selectively reduces the nitrile to the corresponding amine, facilitating ring closure.
  • The process is efficient, with high stereoselectivity favoring the (2R,4R) configuration.

Step 4: Protection of the Amine as Benzyl Ester

Reaction Overview:

  • The amino group is protected via benzylation using chloromethyl benzyl ester in the presence of triethylamine .
  • This step stabilizes the intermediate for subsequent manipulations.

Reaction Conditions & Data:

Parameter Details
Solvent Methylene dichloride (DCM)
Base Triethylamine
Temperature Room temperature
Reaction Time 3 hours
Yield Approximately 92%

Step 5: Hydrogenolytic Deprotection

Reaction Overview:

  • The benzyl protecting group is removed via catalytic hydrogenation over palladium on carbon .
  • Conditions are mild to prevent racemization.

Reaction Conditions & Data:

Parameter Details
Catalyst Palladium on carbon (0.2 g)
Solvent Ethanol
Hydrogen Pressure 1-4 atm
Yield Near quantitative

Step 6: Resolution to Obtain the (S)-Enantiomer

Reaction Overview:

  • The racemic mixture is resolved using L-tartaric acid .
  • Crystallization at low temperature yields the pure (S)-4-oxo-piperidine-2-carboxylic acid methyl ester .

Reaction Conditions & Data:

Parameter Details
Solvent Ethanol
Molar Ratio 1:1-2 (product to tartaric acid)
Temperature 0°C to room temperature
pH Adjustment To pH 11 with alkaline solution
Yield Variable but typically >80% of the enantiomer

Data Summary and Comparative Table

Step Reaction Type Key Reagents Solvent Conditions Approximate Yield Remarks
1 Grignard formation Magnesium, 1-bromo-propylene THF Ambient, controlled addition 85% Activator: iodine
2 Nucleophilic addition Methyl-cyanacetate, NaH THF 0°C to RT 82% Monitored via TLC
3 Cyclization Raney Ni, H2 Ethanol 60°C, hydrogen atmosphere 90% High stereoselectivity
4 Protection Benzyl ester DCM RT, 3h 92% Stabilizes intermediate
5 Deprotection Pd/C, H2 Ethanol RT, controlled H2 Quantitative Maintains stereochemistry
6 Resolution L-tartaric acid Ethanol 0°C to RT >80% Enantiomeric purity

Research Findings and Advantages

  • Raw Material Availability: The process utilizes commercially available oxalic acid diethyl ester and simple halogenated alkenes, reducing costs.
  • Operational Simplicity: The steps involve standard organic reactions—Grignard, nucleophilic addition, catalytic hydrogenation, and crystallization—familiar to organic chemists.
  • Mild Conditions: Reactions occur under mild temperatures and pressures, minimizing racemization and side reactions.
  • High Stereoselectivity: The resolution step ensures the production of enantiomerically pure (S)-compound, crucial for pharmaceutical applications.
  • Industrial Potential: The process's scalability is supported by high yields, straightforward purification, and minimal hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications. It serves as an important intermediate in the synthesis of various bioactive molecules. Specifically, it has been studied for its role in developing drugs targeting neurological disorders due to its structural similarity to compounds that interact with neurotransmitter systems, particularly GABA (gamma-aminobutyric acid) pathways .

Case Study: GABA-related Activity

Research has indicated that derivatives of (S)-4-Oxo-piperidine-2-carboxylic acid methyl ester exhibit GABA-related activity. This suggests potential use in creating anxiolytic or anticonvulsant medications. The synthesis of hydroxamic acids from this compound has been explored as a method to enhance the bioactivity of GABAergic drugs .

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing complex organic molecules. It can be employed in creating piperidine derivatives, which are foundational structures in many pharmaceuticals and agrochemicals.

Synthetic Pathways

The compound can be transformed through several synthetic pathways:

  • Formation of Hydroxamic Acids : Reacting with hydroxylamine under controlled conditions yields hydroxamic acids, which can serve as enzyme inhibitors .
  • Alkylation Reactions : The compound can participate in alkylation reactions to produce substituted piperidine derivatives, expanding the library of available compounds for drug discovery.

Enzyme Inhibition Studies

Research indicates that this compound may play a role in enzyme inhibition. Its structural properties allow it to interact with various enzymes, potentially leading to the development of inhibitors that could be used in treating diseases characterized by enzyme dysregulation.

Enzyme Interaction Mechanism

The compound's ability to form stable complexes with target enzymes is a key area of study. By modifying its structure, researchers aim to enhance its inhibitory potency and selectivity, making it a candidate for further pharmacological evaluation.

Analytical Applications

In addition to its synthetic and biological applications, this compound is also used in analytical chemistry. It can serve as a standard reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and mass spectrometry.

Quality Control

Due to its defined chemical properties, it is often employed in quality control processes within pharmaceutical manufacturing, ensuring the purity and consistency of active pharmaceutical ingredients (APIs) .

Mechanism of Action

The mechanism by which (S)-4-Oxo-piperidine-2-carboxylic acid methyl ester exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs, functional analogs, and stereochemical/positional isomers of (S)-4-Oxo-piperidine-2-carboxylic acid methyl ester.

Compound Name CAS Number Key Functional Groups Applications/Notes Reference
This compound 761360-22-9 Piperidine ring, 4-oxo, 2-methyl ester, (S)-chirality Chiral intermediate in drug synthesis; enhances lipophilicity for bioavailability
(2S)-4-Oxopiperidine-2-carboxylic acid hydrochloride 65060-18-6 Piperidine ring, 4-oxo, 2-carboxylic acid (HCl salt) Acid form used in peptide coupling; hydrochloride improves solubility in polar solvents
5-Oxopiperidine-2-carboxylic acid hydrochloride 99980-20-8 Piperidine ring, 5-oxo, 2-carboxylic acid (HCl salt) Positional isomer; altered reactivity due to oxo group proximity to carboxylic acid
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 Pyrrolidine ring, 5-oxo, 3-carboxylic acid, 1-methyl Smaller ring size (5-membered) increases ring strain; used in polymer chemistry
Hyodeoxycholic Acid Methyl Ester sc-215162 Steroid core, methyl ester of bile acid Lipid metabolism studies; interacts with nuclear receptors (e.g., FXR)
3-Oxohexanoic Acid Methyl Ester N/A Aliphatic chain, 3-oxo, methyl ester Substrate for transaminase enzymes; linear structure contrasts with cyclic analogs

Key Comparisons

Structural Analogs :

  • (2S)-4-Oxopiperidine-2-carboxylic acid hydrochloride differs by replacing the methyl ester with a carboxylic acid group. This substitution increases polarity, making it suitable for aqueous-phase reactions .
  • 5-Oxopiperidine-2-carboxylic acid hydrochloride shifts the oxo group to the 5-position, altering hydrogen-bonding patterns and electronic distribution. This positional change may affect its role in chelating metal catalysts or binding enzyme active sites .

Functional Analogs: Hyodeoxycholic Acid Methyl Ester shares the methyl ester group but features a steroid scaffold. Its applications in lipid digestion studies contrast with the piperidine derivative’s synthetic utility . 3-Oxohexanoic Acid Methyl Ester highlights the impact of cyclic vs. aliphatic structures. The piperidine ring provides rigidity and stereochemical control, whereas linear esters are more flexible but less chiral .

Stereochemical and Positional Isomers :

  • The (S)-configuration in the target compound is critical for enantioselective synthesis, unlike racemic mixtures or (R)-isomers, which may exhibit divergent biological activities.
  • 1-Methyl-5-oxopyrrolidine-3-carboxylic acid demonstrates how ring size (pyrrolidine vs. piperidine) affects strain and reactivity. Piperidine derivatives generally exhibit greater conformational flexibility, influencing their interaction with biological targets .

Research Findings

  • Synthetic Utility: this compound is preferred over linear esters (e.g., 3-oxohexanoic acid methyl ester) in asymmetric catalysis due to its rigid chiral environment .
  • Biological Relevance : Unlike hyodeoxycholic acid methyl ester, which modulates lipid metabolism, piperidine derivatives are more commonly used in central nervous system drug development, leveraging their ability to cross the blood-brain barrier .
  • Stability : The methyl ester group in the target compound resists hydrolysis under physiological conditions longer than free acids, as seen in hydrolysis studies of similar piperidine esters .

Biological Activity

(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester, also known by its CAS number 761360-22-9, is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. This compound features both a ketone and an ester functional group, making it a versatile intermediate in the synthesis of various biologically active molecules. This article explores the biological activity, mechanisms of action, and potential applications of this compound in scientific research.

Overview of Biological Activity

This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its structural characteristics allow it to interact with various biological targets, leading to diverse pharmacological effects.

The precise mechanism of action for this compound remains partially understood; however, several key interactions have been identified:

  • Enzyme Interaction : The compound is known to interact with enzymes involved in the synthesis of heterocyclic compounds. This interaction can modulate enzyme activity, influencing metabolic pathways critical for cellular function.
  • Cell Signaling Modulation : It may affect cell signaling pathways by altering gene expression and cellular metabolism. For instance, it can influence the expression of genes involved in metabolic processes, potentially leading to significant changes in cellular function.
  • Inhibition or Activation : The compound may bind to specific biomolecules, resulting in either inhibition or activation of enzymatic reactions. This dual potential makes it a candidate for therapeutic applications.

Scientific Research Applications

This compound has several applications across different scientific fields:

  • Chemistry : Used as an intermediate in the synthesis of complex organic molecules.
  • Biology : Investigated for its potential role in enzyme inhibition and protein binding.
  • Medicine : Explored for therapeutic effects in treating various diseases, particularly those involving metabolic dysregulation.
  • Industry : Employed in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. In vitro studies demonstrate its efficacy against both Gram-positive and Gram-negative bacteria.
  • Enzyme Inhibition Studies : Investigations into its role as an enzyme inhibitor have shown promising results, particularly regarding enzymes involved in metabolic pathways. For example, studies have indicated that it can inhibit certain dehydrogenases, which are crucial for metabolic regulation .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds can be beneficial.

Compound NameFunctional GroupsBiological Activity
This compoundKetone, EsterAntimicrobial, enzyme inhibition
4-Oxo-piperidine-2-carboxylic acidCarboxylic AcidLimited biological activity
4-Hydroxy-piperidine-2-carboxylic acid methyl esterHydroxyl GroupAltered reactivity compared to ketone
Piperidine-2-carboxylic acid methyl esterLacks KetoneDifferent pharmacological properties

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (S)-4-Oxo-piperidine-2-carboxylic acid methyl ester, and how can stereochemical purity be ensured?

  • Methodological Answer : Multi-step syntheses often start from chiral precursors or employ asymmetric catalysis. For example, a protocol analogous to Reference Example 1-1 ( ) involves coupling a piperidine derivative with a trifluoromethylphenylamine intermediate under controlled conditions. To ensure stereochemical integrity, chiral HPLC or circular dichroism (CD) spectroscopy should validate enantiomeric excess. Post-synthetic purification via recrystallization or chromatography (e.g., using polar solvents) can resolve racemic mixtures .

Q. Which analytical techniques are critical for characterizing this compound’s structural and chemical stability?

  • Methodological Answer :

  • LCMS : Confirm molecular weight (e.g., m/z 501 [M+H]+ in ) and detect impurities.
  • NMR : Assign stereochemistry using NOESY or COSY to verify the (S)-configuration and assess conformational rigidity.
  • X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally related piperidine derivatives ( ).
    Stability studies should include accelerated degradation tests under varying pH (1–13) and temperatures (25–60°C), monitored via HPLC .

Q. How can researchers mitigate risks when handling this compound, given its potential reactivity?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous piperidine esters ( ). Use inert atmospheres (N₂/Ar) during synthesis to prevent oxidation. Personal protective equipment (PPE) and fume hoods are mandatory. For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can contradictory data between LCMS and NMR purity assessments be resolved?

  • Methodological Answer : Discrepancies often arise from ion suppression in LCMS or solvent residues in NMR. Cross-validate using:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • 2D-NMR (HSQC, HMBC) to distinguish between isomeric byproducts.
  • Differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. What strategies optimize enantioselective synthesis of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives to induce asymmetry during cyclization ( ).
  • Catalytic asymmetric hydrogenation : Employ Ru-BINAP catalysts for ketone reductions.
  • Dynamic kinetic resolution : Utilize enzymes (e.g., lipases) to enhance enantiomeric excess (>98%) in esterification steps. Monitor progress via chiral GC or HPLC .

Q. How does the compound’s conformation influence its reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The 4-oxo group and methyl ester create an electrophilic carbonyl center. Conformational analysis (via DFT calculations or X-ray) reveals that the (S)-configuration positions the ester group axially, enhancing accessibility for nucleophilic attack. Reactivity can be modulated by solvents (e.g., DMF for polar aprotic conditions) or Lewis acids (e.g., ZnCl₂) to stabilize transition states .

Q. What are the best practices for scaling up synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using response surface methodology.
  • Continuous flow chemistry : Minimize racemization by reducing residence time, as demonstrated in analogous piperidine syntheses ( ) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester
Reactant of Route 2
(S)-4-Oxo-piperidine-2-carboxylic acid methyl ester

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